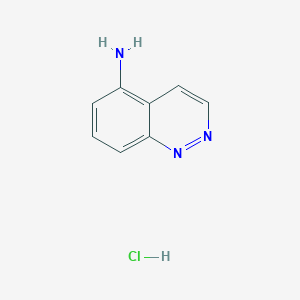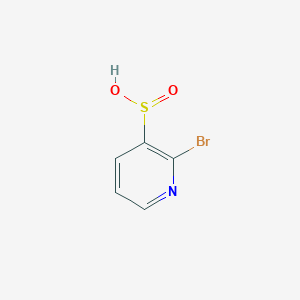
2-Bromopyridine-3-sulfinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopyridine-3-sulfinic acid is an organic compound that belongs to the class of bromopyridines. It is characterized by the presence of a bromine atom at the second position and a sulfinic acid group at the third position of the pyridine ring. This compound is widely used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-aminopyridine using hydrobromic acid and bromine, followed by diazotization and subsequent sulfonation . The reaction conditions often require low temperatures to control the reactivity of the intermediates and ensure high yields.
Industrial Production Methods
Industrial production of 2-Bromopyridine-3-sulfinic acid may involve large-scale bromination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to handle the hazardous reagents and maintain consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium amide or thiols are employed under basic conditions.
Major Products
Oxidation: 2-Bromopyridine-3-sulfonic acid.
Reduction: 2-Pyridyl-3-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromopyridine-3-sulfinic acid involves its reactivity towards various nucleophiles and electrophiles. The bromine atom at the second position is highly reactive and can undergo nucleophilic substitution reactions, while the sulfinic acid group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the sulfinic acid group and is used as an intermediate in organic synthesis.
3-Bromopyridine: Has the bromine atom at the third position and is used in similar applications.
2-Chloropyridine: Contains a chlorine atom instead of bromine and is used in cross-coupling reactions.
Uniqueness
2-Bromopyridine-3-sulfinic acid is unique due to the presence of both a bromine atom and a sulfinic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C5H4BrNO2S |
|---|---|
Molecular Weight |
222.06 g/mol |
IUPAC Name |
2-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-5-4(10(8)9)2-1-3-7-5/h1-3H,(H,8,9) |
InChI Key |
XNZBSPQVHPYGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


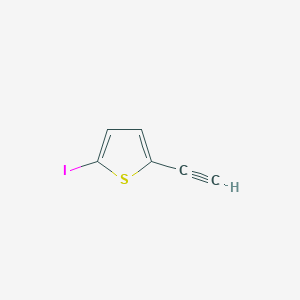
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)
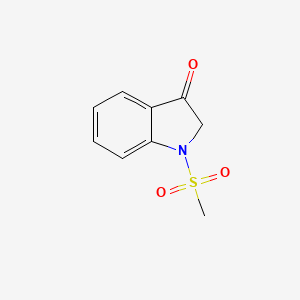
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
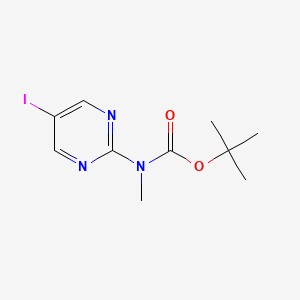
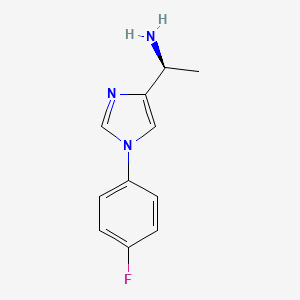
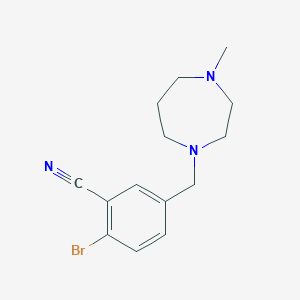
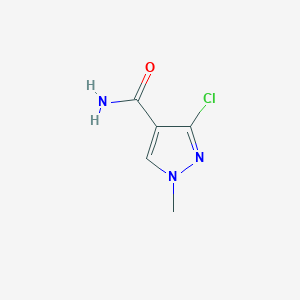
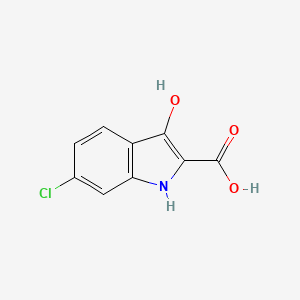
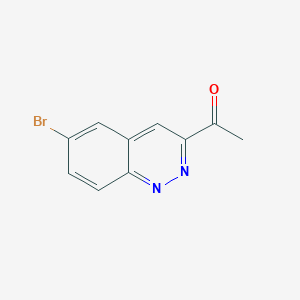
![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)
